Cas no 66107-31-1 (3-Bromophenyl trifluoromethanesulfonate)

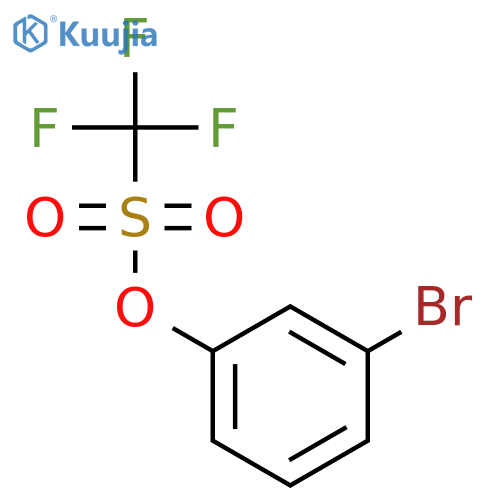

66107-31-1 structure

商品名:3-Bromophenyl trifluoromethanesulfonate

3-Bromophenyl trifluoromethanesulfonate 化学的及び物理的性質

名前と識別子

-

- SCHEMBL2267636

- 3-Bromophenyl trifluoromethanesulfonate

- 66107-31-1

- (3-bromophenyl) trifluoromethanesulfonate

- 3-Bromophenyltriflate

- 3-Bromophenyl trifluoromethanesulphonate

- 3-bromophenyl triflate

-

- MDL: MFCD18379776

- インチ: InChI=1S/C7H4BrF3O3S/c8-5-2-1-3-6(4-5)14-15(12,13)7(9,10)11/h1-4H

- InChIKey: FWCGWAAVEIMOKH-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=CC(=C1)OS(=O)(=O)C(F)(F)F)Br

計算された属性

- せいみつぶんしりょう: 303.90166Da

- どういたいしつりょう: 303.90166Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 308

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 51.8Ų

- 疎水性パラメータ計算基準値(XlogP): 3.4

3-Bromophenyl trifluoromethanesulfonate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P00NIHW-100g |

3-bromophenyl trifluoromethanesulfonate |

66107-31-1 | 100g |

$2319.00 | 2025-03-01 | ||

| A2B Chem LLC | AK96260-25g |

3-bromophenyl trifluoromethanesulfonate |

66107-31-1 | 25g |

$654.00 | 2024-04-19 | ||

| A2B Chem LLC | AK96260-100g |

3-bromophenyl trifluoromethanesulfonate |

66107-31-1 | 100g |

$1995.00 | 2024-04-19 | ||

| 1PlusChem | 1P00NIHW-5g |

3-bromophenyl trifluoromethanesulfonate |

66107-31-1 | 5g |

$181.00 | 2025-03-01 | ||

| A2B Chem LLC | AK96260-5g |

3-bromophenyl trifluoromethanesulfonate |

66107-31-1 | 5g |

$140.00 | 2024-04-19 | ||

| A2B Chem LLC | AK96260-1g |

3-bromophenyl trifluoromethanesulfonate |

66107-31-1 | 1g |

$35.00 | 2024-04-19 | ||

| 1PlusChem | 1P00NIHW-1g |

3-bromophenyl trifluoromethanesulfonate |

66107-31-1 | 1g |

$64.00 | 2025-03-01 | ||

| 1PlusChem | 1P00NIHW-25g |

3-bromophenyl trifluoromethanesulfonate |

66107-31-1 | 25g |

$778.00 | 2025-03-01 |

3-Bromophenyl trifluoromethanesulfonate 関連文献

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

66107-31-1 (3-Bromophenyl trifluoromethanesulfonate) 関連製品

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)

- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)

- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

- 124-83-4((1R,3S)-Camphoric Acid)

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量